molecular formula C12H21N3O B1381976 2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one CAS No. 1543883-60-8

2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one

Cat. No.: B1381976
CAS No.: 1543883-60-8
M. Wt: 223.31 g/mol
InChI Key: TZBZWWGOFGVDLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex and contributes to its unique properties. The compound’s structure allows it to interact effectively with various enzymes and receptors, which is crucial for its applications in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and depend on the specific conditions and reagents used . For instance, one study reported a reaction involving a Knoevenagel step, followed by an asymmetric epoxidation and a domino ring-opening cyclization .

Scientific Research Applications

Potential as Adenosine A2A Receptor Antagonists

2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one derivatives have been researched for their potential as adenosine A2A receptor antagonists. These compounds, particularly certain bicyclic piperazine derivatives of triazolotriazine and triazolopyrimidines, exhibit high affinity and selectivity for the adenosine A2A receptor. This receptor is relevant in various neurological disorders, and antagonists can have therapeutic potential, notably in Parkinson's disease. The compounds demonstrated not only receptor affinity but also improved metabolic stability and oral efficacy in rodent models of Parkinson's disease (Peng et al., 2004). Similar compounds, namely diamino derivatives of triazolo[1,5-a][1,3,5]triazine, also showed potent and selective antagonism of the adenosine A2A receptor with potential oral activity in mouse models (Vu et al., 2004).

Antiproliferative Properties

Certain derivatives, specifically 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, have been synthesized and evaluated for antiproliferative activity against human cancer cell lines. Some of these derivatives exhibited significant antiproliferative effects, highlighting their potential as anticancer agents (Mallesha et al., 2012).

Antimicrobial and Antifungal Activities

Studies on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4‐c]pyridines revealed substantial antimicrobial and antifungal activities. These compounds were more potent than standard drugs like ampicillin against certain bacterial strains and showed significant antifungal properties (Sirakanyan et al., 2020).

Applications in Molecular Docking and Synthesis of Complexes

The heterocyclic compound 1-((2S,3S)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one showed significant anticancer activities against human bone cancer cell lines and potential antiviral activity through molecular docking investigations (Lv et al., 2019). Additionally, Mn(II) and Zn(II) complexes with novel macrocyclic Schiff-base ligands containing piperazine moiety exhibited cytotoxic and antibacterial properties, suggesting their use in potential therapeutic applications (Keypour et al., 2017).

Mechanism of Action

Properties

IUPAC Name

2-(3-aminocyclopentyl)-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c13-9-1-2-10(7-9)14-5-6-15-11(8-14)3-4-12(15)16/h9-11H,1-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBZWWGOFGVDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)N2CCN3C(C2)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one
Reactant of Route 2
2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one
Reactant of Route 3
2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one
Reactant of Route 4
2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one
Reactant of Route 5
2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one
Reactant of Route 6
2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one

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